molecular formula C18H19N3O2 B11311221 N-[2-(4-methoxyphenyl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11311221
M. Wt: 309.4 g/mol
InChI Key: SFBANDUPSZFZBF-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a synthetic small molecule featuring a fused imidazo[1,2-a]pyridine core substituted with a methyl group at position 7 and a carboxamide side chain at position 2.

The 4-methoxyphenyl substituent likely contributes to improved metabolic stability compared to halogenated analogs, while the ethyl linker balances solubility and membrane permeability.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C18H19N3O2/c1-13-8-10-21-12-16(20-17(21)11-13)18(22)19-9-7-14-3-5-15(23-2)6-4-14/h3-6,8,10-12H,7,9H2,1-2H3,(H,19,22)

InChI Key

SFBANDUPSZFZBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a selective COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to inflammatory mediators . This interaction reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs.

Comparison with Similar Compounds

Key Compounds Analyzed:

N-Ethyl-N-(2-pyridinylmethyl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide·HCl (Compound 2) Core: 7-Methylimidazo[1,2-a]pyridine with a 4-chlorophenyl group at position 2. Side Chain: N-Ethyl-N-(2-pyridinylmethyl) acetamide.

N-(2-Methoxyethyl)-N-(2-pyridinylmethyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide·HCl (Compound 23)

  • Core : 7-Methylimidazo[1,2-a]pyridine with a 4-methoxyphenyl group at position 2.
  • Side Chain : N-(2-Methoxyethyl)-N-(2-pyridinylmethyl) acetamide.
  • Key Differences : The methoxyethyl group enhances hydrophilicity compared to the ethyl group in the target compound.

Ethyl 2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate (2c) Core: Imidazo[1,2-a]pyrimidine (pyrimidine instead of pyridine) with 3,4-difluorophenyl and ethyl ester groups. Key Differences: Pyrimidine core alters electron distribution and hydrogen-bonding capacity.

Observations :

  • Higher yields (>70%) are achieved with ester derivatives (e.g., 2c) compared to carboxamides (~50–60%), likely due to milder reaction conditions .
  • The 4-methoxyphenyl group (Compound 23) shows a moderate yield (62.4%), suggesting compatibility with alkaline amidation protocols .

Physicochemical and Pharmacological Insights

  • 4-Methoxyphenyl vs. Halogenated analogs (e.g., 4-chlorophenyl in Compound 2) may exhibit stronger electrophilic interactions but are prone to oxidative metabolism .
  • Side Chain Modifications :

    • The ethyl linker in the target compound provides a balance between rigidity and flexibility, whereas the methoxyethyl group in Compound 23 introduces additional hydrogen-bonding sites .
    • Pyridinylmethyl substituents (e.g., in Compound 2) may confer metal-coordination properties, useful in kinase inhibition .
  • Core Heterocycle Variations :

    • Replacing pyridine with pyrimidine (as in 2c) alters the electron-deficient nature of the core, affecting binding to aromatic residues in target proteins .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

  • Molecular Formula : C18H19N3O2
  • Molecular Weight : 309.37 g/mol
  • Structure : The compound features a methoxyphenyl group and an imidazo[1,2-a]pyridine core, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties and receptor interaction capabilities.

Anticancer Activity

Research has indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines.

Key Findings :

  • Cell Lines Tested : The compound was tested against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia).
  • IC50 Values : The compound demonstrated IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin, indicating higher potency in inhibiting cell growth.
Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
A-431< 10Doxorubicin20
Jurkat< 15Doxorubicin25

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Bcl-2 Protein : The compound interacts with the Bcl-2 protein, promoting apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies suggest that treatment with this compound leads to G1 phase arrest in the cell cycle, thereby inhibiting proliferation.

Study 1: In Vitro Analysis

In a study published in a reputable journal, researchers synthesized several derivatives of imidazo[1,2-a]pyridine compounds and evaluated their anticancer activities. Among these derivatives, this compound was highlighted for its superior activity against the tested cancer cell lines.

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of the methoxy group on the phenyl ring enhances the lipophilicity and bioavailability of the compound. This modification is crucial for improving interaction with cellular targets.

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate metabolic stability.

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